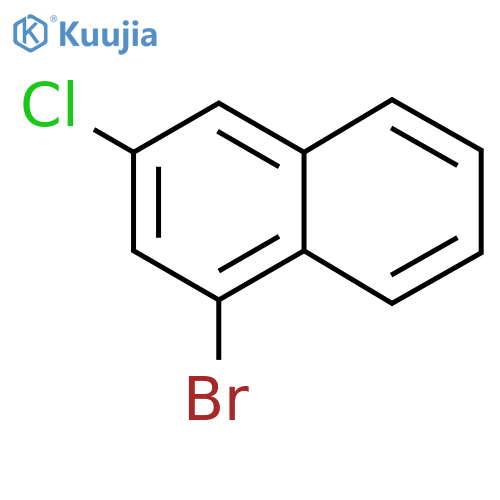Cas no 51671-06-8 (1-Bromo-3-chloronaphthalene)

1-Bromo-3-chloronaphthalene structure
商品名:1-Bromo-3-chloronaphthalene
1-Bromo-3-chloronaphthalene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-3-chloronaphthalene
- SCHEMBL11797557
- BS-50641
- 51671-06-8
- MFCD18410262
- AKOS024438584
- E85208
- DB-201679
- 1-Bromo-3-chloronaphthalene
-
- インチ: 1S/C10H6BrCl/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H
- InChIKey: ABGYAXSJIBNZSF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C2C=CC=CC2=1)Cl
計算された属性
- せいみつぶんしりょう: 239.93414g/mol
- どういたいしつりょう: 239.93414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 4
1-Bromo-3-chloronaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000279-100mg |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 95% | 100mg |
$140.00 | 2023-09-01 | |
| Chemenu | CM233020-1g |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 95% | 1g |
$*** | 2023-05-30 | |
| 1PlusChem | 1P01V6D0-100mg |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 97% | 100mg |
$116.00 | 2024-04-30 | |
| Alichem | A219000279-5g |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 95% | 5g |
$1700.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598101-100mg |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 98% | 100mg |
¥852.00 | 2024-05-10 | |
| Aaron | AR01V6LC-1g |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 97% | 1g |
$452.00 | 2025-02-11 | |
| Aaron | AR01V6LC-5g |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 97% | 5g |
$2202.00 | 2025-02-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598101-250mg |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 98% | 250mg |
¥2020.00 | 2024-05-10 | |
| Alichem | A219000279-1g |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 95% | 1g |
$520.00 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1228503-1g |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 95% | 1g |
$700 | 2024-06-03 |
1-Bromo-3-chloronaphthalene 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
51671-06-8 (1-Bromo-3-chloronaphthalene) 関連製品
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:51671-06-8)1-溴-3-氯萘

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:51671-06-8)1-Bromo-3-chloronaphthalene

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):195.0/487.0/1702.0